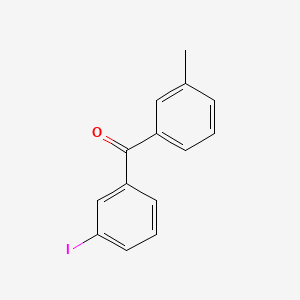

3-Iodo-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

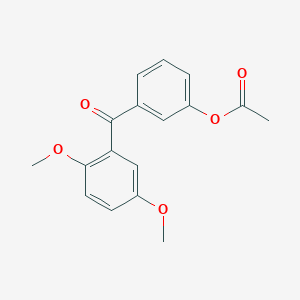

3-Iodo-3'-methylbenzophenone is a chemical compound that belongs to the family of benzophenones. It is a yellow crystalline powder, which is widely used in scientific research due to its unique properties. This compound has several applications in the field of pharmaceuticals, cosmetics, and materials science.

Applications De Recherche Scientifique

Photophysical and Photochemical Reactions

A study compared the photophysical and photochemical reactions of 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP) using spectroscopy and density functional theory (DFT) calculations. They observed similar behaviors to benzophenone (BP) in different solvents and an unusual acid-catalyzed proton exchange reaction in acidic aqueous solutions for 3-MeBP (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).

Suzuki Cross-Coupling Reaction

Research on the cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters is reported, highlighting the optimization process to obtain biaryls in good yield (Chaumeil, Signorella, & Drian, 2000).

Synthesis and Resolution of Organic Compounds

A study described the reaction of 2-iodo-3-nitrophenol with methylene iodide and Ullmann intramolecular coupling, leading to the synthesis of new asymmetric ligands and their complexes, highlighting their potential in chemistry (Panunzi, Tuzi, & Tingoli, 2010).

Formation of Iodinated Disinfection Byproducts in Cooking

The formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated/chlorinated tap water and iodized table salt was investigated. The study detected and proposed structures for several new polar I-DBPs (Pan, Zhang, & Li, 2016).

Standard Molar Enthalpies of Formation

Research on the standard molar enthalpies of formation of 2-, 3-, and 4-methylbenzophenone provided insights into their thermodynamic properties, which are crucial in chemical synthesis and process design (Silva, Amaral, Guedes, & Gomes, 2006).

Oxidative Dearomatization via λ3- and λ5-Iodane-Mediated Phenylation

A study reported the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leading to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives, suggesting potential applications in organic synthesis (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Enantioselective Electroreduction

Research on the use of chiral pyrrole monomers in the electrochemical reduction of 4-methylbenzophenone and acetophenone demonstrated the potential of asymmetric induction in organic synthesis (Schwientek, Pleus, & Hamann, 1999).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with benzylic positions in organic compounds .

Mode of Action

It can be inferred that the compound might interact with its targets through mechanisms such as free radical reactions, nucleophilic substitution, or oxidation .

Biochemical Pathways

Similar compounds are known to participate in reactions at the benzylic position, which can affect various biochemical pathways .

Result of Action

Similar compounds are known to cause changes at the molecular level, such as the removal of a hydrogen atom at the benzylic position .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Iodo-3’-methylbenzophenone . For instance, the rate of reaction can be affected by the difference in electronegativity of the halogen present in the compound . Additionally, the compound’s action can be influenced by its presence in different types of packaging materials .

Propriétés

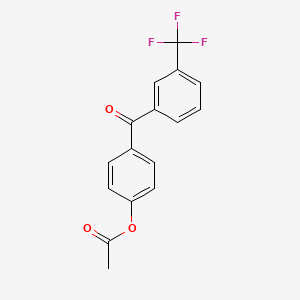

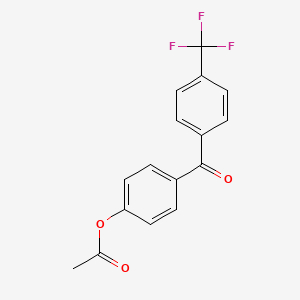

IUPAC Name |

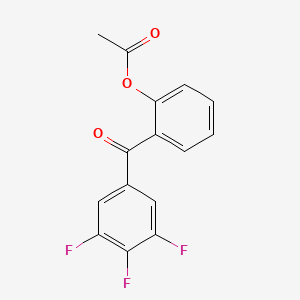

(3-iodophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJZTERJPKIVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281543 |

Source

|

| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951887-36-8 |

Source

|

| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.